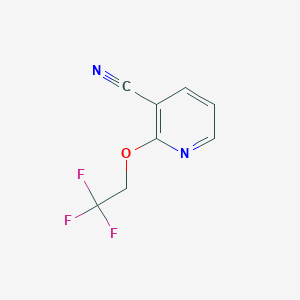

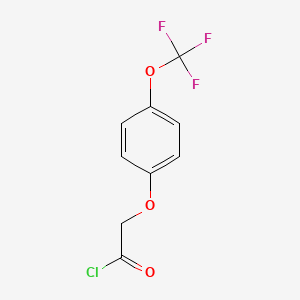

4-(Trifluoromethoxy)phenoxyacetyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-containing ketone with an aromatic ether under the catalysis of trifluoromethanesulfonic acid . Although this does not directly describe the synthesis of "4-(Trifluoromethoxy)phenoxyacetyl chloride," it does highlight the use of fluorinated reagents and catalysts in the synthesis of complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups attached to aromatic rings. These groups can significantly influence the physical and chemical properties of the molecules. For example, the presence of trifluoromethyl groups can enhance the thermal stability and solubility of polyimides derived from the synthesized diamine . The molecular structure of "4-(Trifluoromethoxy)phenoxyacetyl chloride" would likely exhibit similar influences due to the presence of the trifluoromethoxy group.

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds can vary depending on the substituents and the position of the fluorine atoms on the aromatic ring. The synthesis of 2-substituted 4-(trifluoromethyl)phenols through directed ortho-lithiation demonstrates the reactivity of the aromatic ring in the presence of a trifluoromethyl group and the use of lithiation to introduce new substituents . Similarly, the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride to produce 4-trifluoromethyl-2H-chromenes shows the potential for electrophilic aromatic substitution reactions involving trifluoromethylated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often enhanced due to the strong electronegativity and small size of fluorine atoms. The fluorinated polyimides mentioned exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential benefits of incorporating fluorine atoms into aromatic compounds, which could also apply to "4-(Trifluoromethoxy)phenoxyacetyl chloride," affecting its solubility, stability, and reactivity.

Applications De Recherche Scientifique

-

General Use

- Application Summary : “4-(Trifluoromethoxy)phenoxyacetyl chloride” is a chemical compound used in organic synthesis . It has a molecular weight of 254.59 .

- Results or Outcomes : The outcomes also depend on the specific reactions it’s used in. In general, it’s used to introduce the 4-(trifluoromethoxy)phenoxyacetyl group into other compounds .

-

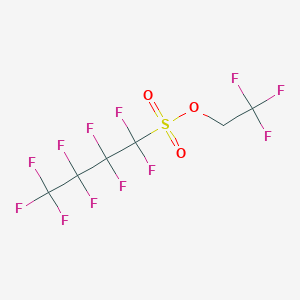

Trifluoromethoxylation Reagents

- Application Summary : This compound has been used in the development of new trifluoromethoxylation reagents . Trifluoromethoxylation is a type of chemical reaction that introduces a trifluoromethoxy group (CF3O) into a molecule .

- Methods of Application : The compound is used as a reagent in trifluoromethoxylation reactions. The specific procedures can vary, but generally involve reacting the compound with other reagents under controlled conditions .

- Results or Outcomes : The outcome of these reactions is the production of new compounds that contain a trifluoromethoxy group . These compounds have unique properties and can be used in various fields .

-

Electrochromic Devices

- Application Summary : Polymers containing the 4-(Trifluoromethoxy)phenyl group have been studied as promising anodic materials for electrochromic devices .

- Methods of Application : The compound is incorporated into polymers, which are then used in the construction of electrochromic devices .

- Results or Outcomes : The use of these polymers in electrochromic devices can improve their performance .

-

Synthesis of Bioactive Compounds

- Application Summary : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It is used in the synthesis of bioactive compounds .

- Methods of Application : The compound is used as a reagent in the synthesis of bioactive compounds. The specific procedures can vary, but generally involve reacting the compound with other reagents under controlled conditions .

- Results or Outcomes : The outcome of these reactions is the production of new bioactive compounds that contain a trifluoromethoxy group . These compounds have unique properties and can be used in various fields .

-

Pesticides

- Application Summary : Compounds containing the trifluoromethoxy group are used in the synthesis of pesticides .

- Methods of Application : The compound is used as a reagent in the synthesis of pesticides. The specific procedures can vary, but generally involve reacting the compound with other reagents under controlled conditions .

- Results or Outcomes : The outcome of these reactions is the production of new pesticides that contain a trifluoromethoxy group . These pesticides have unique properties and can be used in various fields .

-

Fluorine-Containing Compounds in Pharmaceutical Research

- Application Summary : Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is becoming more and more important in pharmaceutical chemistry .

- Methods of Application : The compound is used as a reagent in the synthesis of fluorine-containing pharmaceuticals. The specific procedures can vary, but generally involve reacting the compound with other reagents under controlled conditions .

- Results or Outcomes : The outcome of these reactions is the production of new pharmaceuticals that contain a trifluoromethoxy group . These pharmaceuticals have unique properties and can be used in various fields .

-

Fluorine-Containing Compounds in Agrochemical Research

- Application Summary : Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group is becoming more and more important in agrochemical research .

- Methods of Application : The compound is used as a reagent in the synthesis of fluorine-containing pesticides. The specific procedures can vary, but generally involve reacting the compound with other reagents under controlled conditions .

- Results or Outcomes : The outcome of these reactions is the production of new pesticides that contain a trifluoromethoxy group . These pesticides have unique properties and can be used in various fields .

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

Propriétés

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKXXLDQAUINGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380466 | |

| Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)phenoxyacetyl chloride | |

CAS RN |

72220-51-0 | |

| Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72220-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

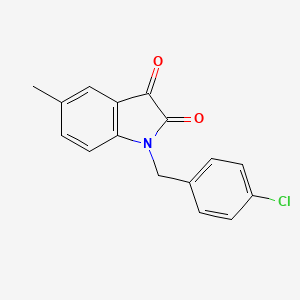

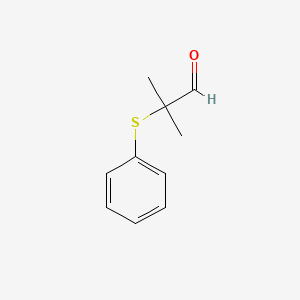

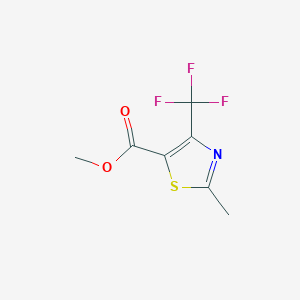

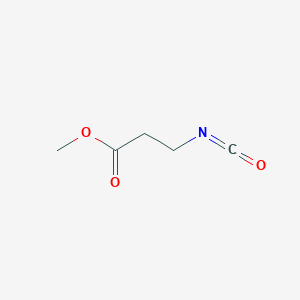

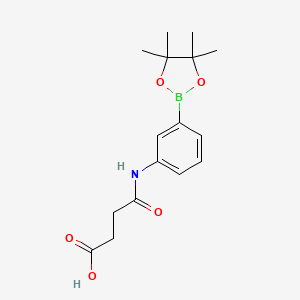

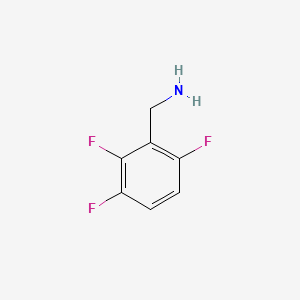

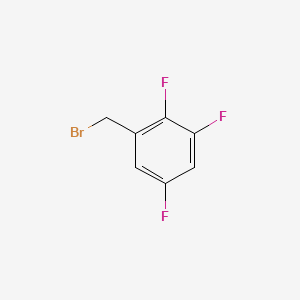

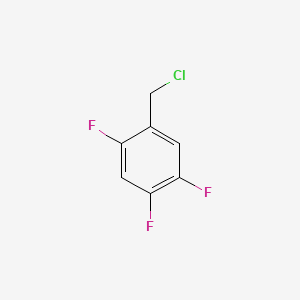

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.